![molecular formula C21H17ClN4O2 B8210080 5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)

5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

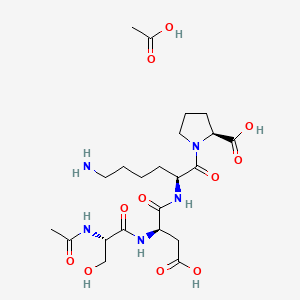

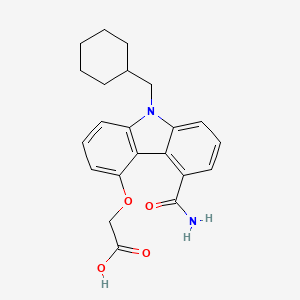

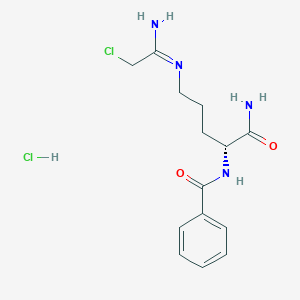

BPK-25 est un composé acrylamide actif de formule moléculaire C21H17ClN4O2 et d'une masse molaire de 392.84 g/mol . Il est connu pour promouvoir la dégradation des protéines du complexe de remodelage des nucléosomes et de désacétylation par un mécanisme post-traductionnel impliquant l'engagement covalent des protéines . BPK-25 inhibe l'activation de TMEM173 par le ligand dinucléotide cyclique guanosine monophosphate-adénosine monophosphate .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du BPK-25 impliquent l'utilisation de divers solvants et réactifs. In vitro, le BPK-25 peut être dissous dans le diméthylsulfoxyde à une concentration de 150 mg/mL (381,83 mM) à l'aide d'un traitement ultrasonique . La solubilité du BPK-25 dans différents solvants comprend :

Analyse Des Réactions Chimiques

BPK-25 subit plusieurs types de réactions chimiques, notamment :

Inhibition de l'activation de TMEM173 : BPK-25 inhibe l'activation de TMEM173 par le ligand dinucléotide cyclique guanosine monophosphate-adénosine monophosphate.

Suppression de l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées : BPK-25 supprime l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées et bloque l'activation du facteur nucléaire des cellules T activées, comme mesuré par des réductions de la phosphorylation de l'IκBα.

Réduction de l'expression de NFATc2 : BPK-25 réduit l'expression du facteur nucléaire des cellules T activées cytoplasmique 2 dans les cellules T.

Applications de la recherche scientifique

BPK-25 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

BPK-25 exerce ses effets par un mécanisme post-traductionnel impliquant l'engagement covalent des protéines. Il favorise la dégradation des protéines du complexe de remodelage des nucléosomes et de désacétylation et inhibe l'activation de TMEM173 par le ligand dinucléotide cyclique guanosine monophosphate-adénosine monophosphate . BPK-25 supprime également l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées et bloque l'activation du facteur nucléaire des cellules T activées .

Applications De Recherche Scientifique

BPK-25 has several scientific research applications, including:

Mécanisme D'action

BPK-25 exerts its effects through a post-translational mechanism involving covalent protein engagement. It promotes the degradation of nucleosome remodeling and deacetylation complex proteins and inhibits TMEM173 activation by the cyclic dinucleotide ligand cyclic guanosine monophosphate-adenosine monophosphate . BPK-25 also suppresses nuclear factor kappa-light-chain-enhancer of activated B cells activation and blocks nuclear factor of activated T-cells activation .

Comparaison Avec Des Composés Similaires

BPK-25 est comparé à d'autres composés similaires, tels que BPK-21, qui inhibe également l'activation de TMEM173 . BPK-25 a une spécificité limitée et peut interagir avec les résidus cystéine d'autres protéines liées à l'immunité . Cela rend BPK-25 unique en sa capacité à cibler plusieurs protéines impliquées dans les réponses immunitaires .

Composés similaires

Propriétés

IUPAC Name |

5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c1-2-20(27)26(14-16-9-6-10-19(22)24-16)17-11-12-18(23-13-17)21(28)25-15-7-4-3-5-8-15/h2-13H,1,14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPBTJANPDDCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=NC(=CC=C1)Cl)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)

![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)